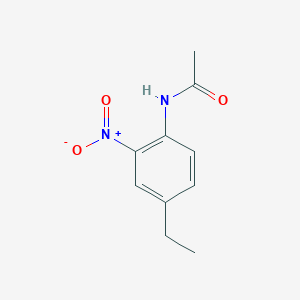![molecular formula C19H24N2O3 B8501286 methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-[1-(6-azaspiro[25]octane-7-carbonylamino)cyclopropyl]benzoate is a complex organic compound with a unique structure that includes a spirocyclic amine and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate typically involves multiple steps:
Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine and a cyclic ketone.
Amidation Reaction: The spirocyclic amine is then reacted with a carboxylic acid derivative to form the amide bond. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate can undergo oxidation reactions, particularly at the benzylic position or the spirocyclic amine.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include alcohols or amides, depending on the nucleophile used.
科学的研究の応用
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic amine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate: can be compared to other spirocyclic amines and cyclopropyl-containing compounds.
Spirocyclic Amines: Compounds like spiro[2.5]octane derivatives share structural similarities and may exhibit similar biological activities.
Cyclopropyl-Containing Compounds: Cyclopropylamines and cyclopropylcarboxamides are structurally related and can be used to study structure-activity relationships.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic amine and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is relatively rare and offers opportunities for the development of novel compounds with specific functions.
特性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate |
InChI |
InChI=1S/C19H24N2O3/c1-24-17(23)13-2-4-14(5-3-13)19(8-9-19)21-16(22)15-12-18(6-7-18)10-11-20-15/h2-5,15,20H,6-12H2,1H3,(H,21,22) |
InChIキー |
PCOOOKAIICRABU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)NC(=O)C3CC4(CC4)CCN3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
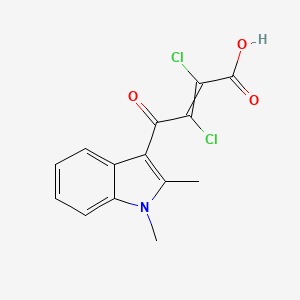
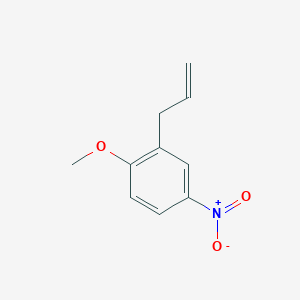
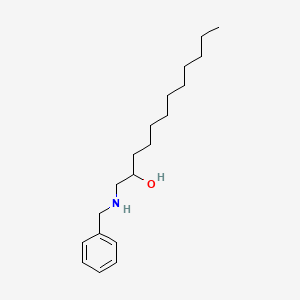
![2-Bromo-1-(3-bromophenyl)-2-[2-(boc-amino)-4-pyridyl]ethanone hydrocbromide](/img/structure/B8501231.png)
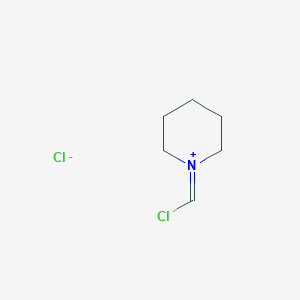
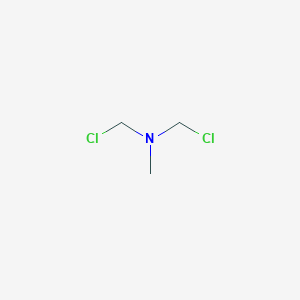
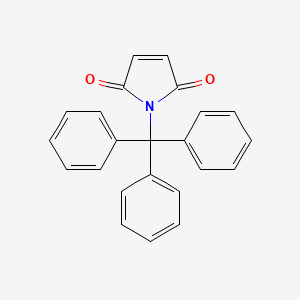
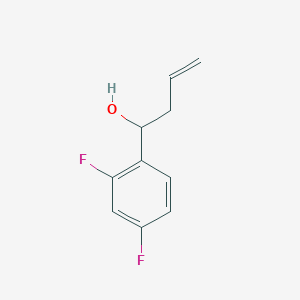
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)
